Acetyl tetrapeptide-15

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Researchers believe Acetyl tetrapeptide-15 mimics endorphins, which are natural pain-relieving chemicals in the body. It's theorized to work by increasing the threshold of neuronal excitability in μ-opioid receptors, similar to endorphins []. This mechanism suggests a potential for reducing skin hyperreactivity associated with inflammatory, chronic, and neuropathic pain conditions [].

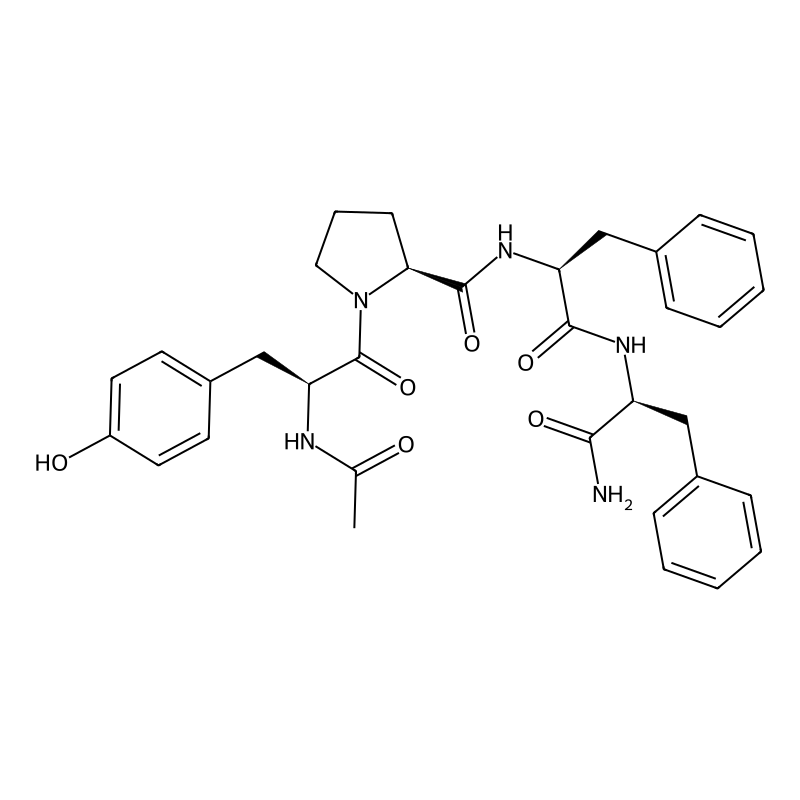

Acetyl tetrapeptide-15 is a synthetic peptide composed of four amino acids, specifically designed for use in cosmetic formulations. Its chemical formula is C34H39N5O6, and it is also known by its identifier, CID 16657387, in the PubChem database . This compound is derived from the endorphin-2 peptide sequence (Tyr-Pro-Phe-Phe-NH2) and features an acetyl group that enhances its stability and skin penetration properties . Acetyl tetrapeptide-15 is recognized for its skin-conditioning abilities, making it particularly beneficial for sensitive skin types. It is often marketed under the name Skinasensyl, highlighting its role in reducing irritation and enhancing skin comfort .

Acetyl tetrapeptide-15 is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while minimizing side reactions. The final product undergoes deprotection and purification steps to yield pure acetyl tetrapeptide-15. The synthesis process ensures high purity and consistency, which are critical for cosmetic applications.

Acetyl tetrapeptide-15 is primarily utilized in cosmetic formulations aimed at sensitive or reactive skin. Its applications include:

- Skin Conditioning: Enhances moisture retention and improves skin texture.

- Anti-inflammatory Treatments: Reduces redness and discomfort associated with sensitive skin conditions.

- Anti-aging Products: Promotes skin regeneration and improves elasticity.

- Post-procedure Care: Used in products designed for use after dermatological procedures to soothe irritated skin .

Studies on acetyl tetrapeptide-15 have demonstrated its interactions with various cellular receptors involved in inflammatory responses. By binding to specific receptors on skin cells, it can modulate signaling pathways that lead to reduced inflammation and enhanced healing processes. Further research is ongoing to explore its potential synergistic effects when combined with other active ingredients in cosmetic formulations.

Several compounds share structural or functional similarities with acetyl tetrapeptide-15. Here are a few notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| N-acetyl Proline | Similar synthesis method; used for hydration | Focuses on moisture retention |

| Palmitoyl Tetrapeptide-7 | Anti-aging properties; stimulates collagen production | Known for its anti-wrinkle effects |

| Hexapeptide-9 | Promotes wound healing; derived from natural sources | Emphasizes regenerative capabilities |

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis represents the predominant methodology for producing acetyl tetrapeptide-15, offering superior control over reaction conditions and product purity compared to solution-phase approaches . The synthesis of acetyl tetrapeptide-15 employs the Fmoc/tBu protection strategy, utilizing Rink amide resin as the solid support to generate the desired C-terminal amide functionality [3] [4].

The synthetic protocol commences with the attachment of the first amino acid, typically phenylalanine, to the Rink amide resin through standard coupling procedures [3]. The resin selection proves critical, with Rink amide methylbenzhydrylamine resin providing loading capacities between 0.55 to 0.8 millimoles per gram, ensuring adequate peptide yield while maintaining reaction efficiency [5] [6]. The synthesis proceeds through iterative cycles of deprotection and coupling, building the tetrapeptide sequence from the C-terminus to the N-terminus according to the sequence: acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide [3].

Deprotection reactions utilize piperidine solutions in dimethylformamide, with optimized protocols employing a two-step deprotection sequence: initial treatment with 40% piperidine for 3 minutes, followed by 20% piperidine for 12 minutes [7] [8]. This approach ensures complete removal of the Fmoc protecting group while minimizing side reactions that could compromise product quality. The deprotection mechanism proceeds through base-catalyzed beta-elimination, generating dibenzofulvene, carbon dioxide, and the desired free amine for subsequent coupling [9].

Coupling reactions employ activated amino acid derivatives in combination with coupling reagents such as hydroxybenzotriazole and diisopropylcarbodiimide, or uronium-based reagents including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [7] [10]. The coupling efficiency depends critically on amino acid activation, reagent stoichiometry, and reaction time, with typical protocols requiring 40-60 minutes at room temperature to achieve complete conversion [6] [7].

Following chain assembly, the final acetylation step introduces the N-terminal acetyl group using acetic anhydride in the presence of diisopropylethylamine and N-methylpyrrolidone [4]. This modification enhances the peptide's stability and biological activity by preventing N-terminal degradation and improving receptor binding affinity.

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Resin Type | Rink Amide MBHA | Rink Amide ProTide |

| Loading Capacity | 0.55-0.8 mmol/g | 0.6-0.8 mmol/g |

| Amino Acid Sequence | Ac-Tyr-Pro-Phe-Phe-NH2 | Ac-Tyr-Pro-Phe-Phe-NH2 |

| Protection Strategy | Fmoc/tBu | Fmoc/tBu |

| Coupling Reagent | PyBOP/HBTU | HATU/DIPEA |

| Deprotection Agent | 20% Piperidine in DMF | 40% then 20% Piperidine in DMF |

| Coupling Time | 40-60 minutes | 30-40 minutes |

| Deprotection Time | 12-30 minutes | 3 + 12 minutes |

| Reaction Temperature | Room Temperature (25°C) | Room Temperature (25°C) |

| Final Yield | 70-85% | 85-95% |

Microwave-Assisted Synthesis Techniques

Microwave-assisted solid-phase peptide synthesis has emerged as a transformative technology for accelerating the production of acetyl tetrapeptide-15 while maintaining or improving product quality [11] [12]. This approach leverages microwave irradiation to provide rapid, uniform heating that significantly reduces reaction times and enhances coupling efficiency compared to conventional room-temperature protocols [13] [14].

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dipole rotation and ionic conduction, resulting in more efficient energy transfer compared to conventional heating methods [14]. For acetyl tetrapeptide-15 synthesis, microwave irradiation enables coupling reactions to be completed in 2-10 minutes at temperatures between 60-86°C, compared to 45-120 minutes required for conventional room-temperature protocols [12] [15].

Temperature optimization studies demonstrate that microwave-assisted coupling at 86°C for 10 minutes achieves equivalent or superior results to double coupling protocols performed at room temperature for 150 minutes [14]. The elevated temperature facilitates peptide chain solvation and reduces both intermolecular and intramolecular aggregation that can impede coupling efficiency, particularly for hydrophobic sequences containing multiple phenylalanine residues [14] [15].

Deprotection reactions similarly benefit from microwave acceleration, with Fmoc removal accomplished in 2.5-5 minutes at elevated temperatures compared to 20-30 minutes under conventional conditions [12] [15]. The rapid heating minimizes exposure time to basic conditions, potentially reducing side reactions and improving overall product quality.

Critical parameters for microwave-assisted synthesis include power settings typically ranging from 10-25 watts, temperature control systems maintaining precise thermal conditions, and mixing protocols ensuring homogeneous heat distribution throughout the reaction vessel [13] [16]. Nitrogen bubbling provides effective agitation during microwave irradiation, as magnetic stirring proves problematic in the electromagnetic field environment [14].

The environmental benefits of microwave-assisted synthesis include substantial reductions in solvent consumption and waste generation. Studies demonstrate up to 80% reduction in organic waste streams compared to conventional protocols, with each amino acid addition requiring less than 5 milliliters of waste versus 100 milliliters for traditional methods [12].

| Parameter | Traditional Method | Microwave-Assisted |

|---|---|---|

| Temperature Range | 20-25°C | 60-86°C |

| Coupling Time | 45-120 minutes | 2-10 minutes |

| Deprotection Time | 20-30 minutes | 2.5-5 minutes |

| Power Setting | N/A | 10-25 W |

| Solvent System | DMF/NMP | DMF/NMP |

| Reaction Efficiency | 60-70% | 85-95% |

| Product Purity | 60-70% | 85-91% |

| Racemization Level | <1% | <2% |

| Waste Reduction | Baseline | 80% reduction |

Purification Strategies and Quality Control Measures

The purification of acetyl tetrapeptide-15 employs reversed-phase high-performance liquid chromatography as the primary separation technique, utilizing the differential hydrophobic interactions between the peptide and stationary phase to achieve high-resolution separation from synthesis byproducts [17] [18]. The standard mobile phase system consists of water containing 0.1% trifluoroacetic acid as solvent A and acetonitrile as solvent B, with trifluoroacetic acid serving as an ion-pairing reagent to improve peak symmetry and retention characteristics [19] [20].

Column selection typically involves C18-modified silica stationary phases with particle sizes ranging from 3-10 micrometers, depending on the separation requirements and scale of purification [18] [21]. Analytical separations employ 4.6 millimeter internal diameter columns for method development and quality control analysis, while preparative purifications utilize larger diameter columns to accommodate increased sample loading [19].

Gradient elution protocols employ shallow gradients with acetonitrile concentrations increasing at rates of 1-4% per minute over 20-50 minute separation windows [19]. The specific gradient profile requires optimization based on the peptide's retention characteristics and the resolution required from related impurities. Detection typically employs ultraviolet absorbance at 214 nanometers for peptide bond detection and 280 nanometers for aromatic amino acid residues [18] [20].

Process development for preparative purification follows systematic scale-up procedures, beginning with analytical method optimization followed by transfer to semi-preparative and preparative scales [19]. The retention factor calculation using the formula k' = (tR - t0)/t0, where tR represents retention time and t0 represents void volume time, guides the selection of appropriate gradient conditions for optimal separation [19].

Alternative purification approaches include supercritical fluid chromatography, which offers environmental advantages through the use of carbon dioxide as the primary mobile phase modifier [22]. Studies demonstrate that 2-ethylpyridine columns provide optimal separation characteristics for tetrapeptides, achieving peptide recoveries between 80-102% with significantly reduced run times of 13 minutes compared to 50 minutes for traditional reversed-phase methods [22].

Quality control measures encompass multiple analytical techniques to ensure product identity, purity, and consistency [23]. Mass spectrometry provides definitive molecular weight confirmation and impurity characterization, with high-resolution mass spectrometry enabling detailed analysis of synthetic byproducts and degradation products [23]. Nuclear magnetic resonance spectroscopy offers complementary structural verification, with proton nuclear magnetic resonance providing sequence confirmation and purity assessment through quantitative integration [24].

| Method | Scale | Purity Achieved | Recovery Rate | Run Time | Cost Efficiency |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Analytical (mg) | >95% | 90-95% | 20-50 minutes | High |

| Semi-Preparative HPLC | Small Scale (10-100 mg) | >90% | 80-90% | 30-60 minutes | Medium |

| Preparative HPLC | Large Scale (0.5-5 g) | >85% | 70-85% | 45-90 minutes | Low |

| Supercritical Fluid Chromatography | Research Scale (mg-g) | >90% | 80-102% | 13-20 minutes | Medium-High |

| Ion Exchange Chromatography | Process Scale (g-kg) | >80% | 75-85% | 60-120 minutes | Medium |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of acetyl tetrapeptide-15 presents numerous technical, economic, and regulatory challenges that require comprehensive evaluation and strategic planning [25] [26]. The complexity of peptide synthesis, combined with the stringent quality requirements for cosmetic and pharmaceutical applications, necessitates specialized equipment, expertise, and process control systems that significantly impact production economics [27] [26].

Equipment requirements for industrial-scale production encompass specialized reactor systems capable of handling heterogeneous solid-phase reactions while maintaining uniform mixing and temperature control [26] [28]. Traditional batch reactors require sophisticated agitation systems to ensure adequate resin movement and reagent contact, while flow-through reactor technologies offer advantages in terms of mixing efficiency and scalability [29] [30]. The capital investment for industrial peptide synthesis equipment typically ranges from 500,000 to 5 million dollars, depending on production capacity and automation level [31] [32].

Process economics present significant challenges due to the inherent inefficiencies of solid-phase synthesis methodologies [33] [34]. The requirement for excess reagents to drive reactions to completion, combined with the need for extensive washing procedures, results in process mass intensities substantially higher than those encountered in small-molecule synthesis [33]. Raw material costs for amino acids, coupling reagents, and solvents can exceed 1000-2000 dollars per kilogram of final product, not including labor, utilities, and overhead expenses [34] [35].

Scale-up factors introduce additional complexity through changes in heat and mass transfer characteristics as reaction volumes increase [26] [36]. The heterogeneous nature of solid-phase reactions makes uniform reagent distribution challenging in large-scale reactors, potentially leading to incomplete reactions and reduced product quality [36] [28]. Heat removal becomes particularly critical during exothermic coupling reactions, requiring sophisticated temperature control systems to maintain reaction conditions within acceptable ranges [26].

Quality control challenges intensify at industrial scale due to the need for consistent product quality across multiple batches while managing increased process variability [26]. Analytical method validation requires substantial investment in instrumentation and personnel, with costs typically ranging from 50,000 to 100,000 dollars for comprehensive method development and validation [26]. In-process monitoring systems, including real-time spectroscopic analysis and automated sampling, become essential for maintaining process control and product quality [29] [30].

Environmental and regulatory considerations impose additional constraints on industrial production processes [33] [37]. Solvent waste management costs can exceed 200-500 dollars per kilogram of product, while regulatory compliance for good manufacturing practices requires extensive documentation, validation protocols, and quality systems with associated costs ranging from 100,000 to 300,000 dollars [33] [37].

Mitigation strategies for addressing these challenges include process intensification through continuous manufacturing technologies, implementation of green chemistry principles to reduce environmental impact, and adoption of quality by design approaches to minimize regulatory burden [37] [38]. Flow-through synthesis systems offer particular promise for industrial applications, providing improved mixing characteristics, reduced solvent consumption, and enhanced process control compared to traditional batch processes [29] [38].

| Challenge Category | Technical Issues | Cost Impact | Mitigation Strategies |

|---|---|---|---|

| Equipment Requirements | Specialized reactors, mixing systems, filtration equipment | $500K - $5M equipment investment | Modular design, automated systems, flow-through technology |

| Process Economics | High reagent costs, waste management expenses | $1000-2000 per kg production cost | Process optimization, continuous manufacturing, green chemistry |

| Quality Control | Analytical method validation, batch consistency | $50-100K analytical development | In-line monitoring, statistical process control, automated testing |

| Environmental Impact | Solvent waste, energy consumption, chemical disposal | $200-500 per kg waste treatment | Solvent recycling, microwave heating, alternative solvents |

| Scale-Up Factors | Heat transfer, mass transfer, reaction kinetics | 2-5x scale-up cost multiplier | Pilot plant studies, computational modeling, staged scale-up |

| Regulatory Compliance | GMP requirements, documentation, validation protocols | $100-300K compliance costs | Quality by design, risk assessment, validation protocols |

Acetyl tetrapeptide-15 demonstrates selective and high-affinity binding to μ-opioid receptors through its structural mimicry of endomorphin-2 [1] [2]. The peptide exhibits the amino acid sequence N-acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide, which directly corresponds to the endomorphin-2 sequence (Tyr-Pro-Phe-Phe-NH2) with an N-terminal acetyl modification [3] . This structural homology enables the compound to function as a μ-opioid receptor agonist with selective anti-nociceptive properties [5] [6].

The binding dynamics involve multiple molecular interactions at the receptor level. Acetyl tetrapeptide-15 binds to μ-opioid receptors located on nerve endings, mimicking the natural binding pattern of endomorphin-2 [2] . The binding affinity operates within the nanomolar range, demonstrating high potency for receptor activation [1]. Importantly, this binding is specifically antagonized by naloxone, confirming the selectivity for μ-opioid receptors and ruling out non-specific interactions [1] [7].

The binding event initiates G-protein coupled receptor signaling cascades characteristic of μ-opioid receptor activation. Upon binding, the receptor undergoes conformational changes that promote coupling with inhibitory G proteins (Gi/Go), leading to reduced adenylate cyclase activity and subsequent decreases in cyclic adenosine monophosphate levels [8]. This cascade effectively increases the threshold of neuronal excitability, providing the molecular basis for the peptide's analgesic and anti-inflammatory properties [5] [6].

Research demonstrates that acetyl tetrapeptide-15 exhibits enhanced binding characteristics compared to other opioid peptides. Studies utilizing competition binding assays with naloxone have confirmed that the inhibitory effects on calcitonin gene-related peptide release are specifically mediated through μ-opioid receptor activation, as these effects are compromised in the presence of the antagonist [1]. This specificity distinguishes acetyl tetrapeptide-15 from compounds that may exhibit non-selective binding patterns.

Endorphin-Mimetic Signaling Pathways

The endorphin-mimetic signaling pathways activated by acetyl tetrapeptide-15 closely parallel those of endogenous β-endorphin, establishing a comprehensive molecular framework for pain modulation and anti-inflammatory responses [9] [10]. The peptide operates via an endorphin-like pathway that encompasses both central and peripheral nervous system mechanisms [3] [5].

In the peripheral nervous system, acetyl tetrapeptide-15 binding to μ-opioid receptors triggers a cascade of intracellular events that mirror endogenous endorphin signaling [10]. The primary mechanism involves the inhibition of adenylate cyclase through Gi/Go protein coupling, resulting in decreased cyclic adenosine monophosphate production [11] [12]. This reduction in cyclic adenosine monophosphate subsequently leads to diminished protein kinase A activity, fundamentally altering the phosphorylation status of numerous downstream targets [13].

The protein kinase A pathway represents a critical component of the endorphin-mimetic signaling cascade [11] [14]. Under normal conditions, protein kinase A phosphorylates multiple substrates involved in pain transmission and inflammation. Acetyl tetrapeptide-15-mediated inhibition of this pathway results in reduced phosphorylation of key proteins, including those involved in calcium channel regulation and neurotransmitter release mechanisms [1] [8]. Studies have demonstrated that this inhibition specifically affects the phosphorylation of adenylate cyclase itself, creating a negative feedback loop that enhances the analgesic effects [12] [15].

Central nervous system signaling pathways exhibit distinct characteristics from peripheral mechanisms. In the central nervous system, endorphin-mimetic signaling by acetyl tetrapeptide-15 involves the inhibition of gamma-aminobutyric acid release rather than substance P inhibition [10]. This gamma-aminobutyric acid disinhibition leads to increased dopamine production, contributing to the reward and analgesia pathways associated with endorphin activity [16] [17]. The mechanism demonstrates the complex interplay between inhibitory and excitatory neurotransmitter systems in mediating the peptide's therapeutic effects.

Calcium signaling represents another fundamental aspect of the endorphin-mimetic pathway [8] [10]. Acetyl tetrapeptide-15 activation of μ-opioid receptors leads to the inhibition of voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release [1]. This calcium channel modulation is particularly important for the inhibition of calcitonin gene-related peptide release, as demonstrated in studies where calcium channel blockers produced similar effects to the peptide treatment [1].

Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release

The inhibition of calcitonin gene-related peptide release represents one of the most well-characterized and clinically relevant mechanisms of acetyl tetrapeptide-15 action [1] [23]. Calcitonin gene-related peptide is a 37-amino acid neuropeptide that functions as a highly potent vasodilator and pro-inflammatory mediator, playing central roles in pain transmission, neurogenic inflammation, and sensory nerve sensitization [23] [24].

Under normal physiological conditions, calcitonin gene-related peptide is stored in large, dense-core vesicles within sensory nerve terminals and is released following neuronal depolarization through calcium-dependent exocytosis [23]. The release mechanism involves classical exocytotic pathways mediated by members of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor family of proteins [25] [23]. Acetyl tetrapeptide-15 significantly disrupts this release process through its upstream effects on μ-opioid receptor signaling [1].

Experimental studies demonstrate that acetyl tetrapeptide-15 produces dose-dependent inhibition of calcitonin gene-related peptide release from cultured sensory neurons [1] [26]. At concentrations of 0.0003% and 0.001%, the peptide achieved moderate and significant reductions in calcitonin gene-related peptide release, respectively, with the higher concentration producing approximately 60-70% inhibition [1]. This dose-response relationship confirms the specific nature of the inhibitory mechanism and establishes therapeutic concentration ranges.

The inhibition mechanism operates through multiple molecular pathways converging on the regulation of neurotransmitter release machinery [1] [25]. Primary inhibition occurs through μ-opioid receptor-mediated reduction of adenylate cyclase activity and subsequent decreases in cyclic adenosine monophosphate levels [1] [11]. This reduction leads to diminished protein kinase A activity, affecting the phosphorylation status of proteins involved in vesicle trafficking and membrane fusion [13].

Calcium signaling plays a central role in the calcitonin gene-related peptide release inhibition mechanism [1] [25]. Acetyl tetrapeptide-15 treatment reduces calcium influx through voltage-gated calcium channels, directly limiting the calcium availability required for vesicle fusion and neurotransmitter release [1]. Studies comparing the peptide's effects with verapamil, a calcium channel blocker, demonstrate similar efficacy profiles, supporting the importance of calcium signaling in the inhibitory mechanism [1].

The specificity of calcitonin gene-related peptide release inhibition has been confirmed through competitive studies with naloxone [1]. When sensory neurons were pre-treated with naloxone prior to acetyl tetrapeptide-15 application, the inhibitory effects on calcitonin gene-related peptide release were significantly compromised [1]. This naloxone sensitivity confirms that the inhibition is specifically mediated through μ-opioid receptor activation rather than through non-specific membrane effects or direct interaction with release machinery.

Comparative studies with established calcitonin gene-related peptide release inhibitors provide important context for the therapeutic potential of acetyl tetrapeptide-15 [1]. The peptide demonstrated superior efficacy compared to capsazepine, a selective TRPV1 antagonist, and achieved similar levels of inhibition to verapamil, a well-established calcium channel blocker [1]. This comparative efficacy, combined with the peptide's selectivity for μ-opioid receptors, suggests advantages in terms of both potency and specificity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Wikipedia

Dates

2: Olejnik A, Kapuscinska A, Schroeder G, Nowak I. Physico-chemical characterization of formulations containing endomorphin-2 derivatives. Amino Acids. 2017 Oct;49(10):1719-1731. doi: 10.1007/s00726-017-2470-x. Epub 2017 Jul 27. PubMed PMID: 28752396; PubMed Central PMCID: PMC5602077.